3-(2-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide is a synthetic compound that has been widely used in scientific research due to its unique properties. The compound is also known as CTAA and is classified as an acrylamide derivative. CTAA has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of CTAA is not fully understood. However, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. CTAA has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
CTAA has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). CTAA has also been shown to exhibit antioxidant activity, and has been studied for its potential applications in the treatment of oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
The advantages of using CTAA in lab experiments include its high potency and selectivity, as well as its relatively simple synthesis method. However, the limitations of using CTAA in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of CTAA. One potential direction is the further investigation of its mechanism of action, which could lead to the development of more effective chemotherapeutic agents. Another potential direction is the study of CTAA's potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new synthesis methods for CTAA could lead to the production of more potent and selective compounds.
Synthesis Methods
The synthesis of CTAA involves the reaction of 2,4,5-trichloroaniline with 2-chlorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with acryloyl chloride to yield 3-(2-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide. The synthesis of CTAA is a relatively simple and straightforward process, and the compound can be obtained in high yields.
Scientific Research Applications
CTAA has been extensively used in scientific research due to its unique properties. The compound has been studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. CTAA has been shown to exhibit potent anticancer activity, and has been studied as a potential chemotherapeutic agent. The compound has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl4NO/c16-10-4-2-1-3-9(10)5-6-15(21)20-14-8-12(18)11(17)7-13(14)19/h1-8H,(H,20,21)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELYRAOJCPWHPZ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.